molecular formula C15H12Cl2N4S B11082750 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 539811-22-8

5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11082750
CAS No.: 539811-22-8
M. Wt: 351.3 g/mol
InChI Key: XSPFUUGBCGSSHB-UHFFFAOYSA-N
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Description

5-[(3,4-Dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with the molecular formula C15H12Cl2N4S. It is a member of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3,4-dichloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

5-[(3,4-Dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazoles .

Scientific Research Applications

5-[(3,4-Dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves the inhibition of specific enzymes and molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation . The compound’s interaction with cellular pathways and molecular targets is a subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione include:

  • 5-[(2,6-Dimethylanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-[(4-Methoxyanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-(2,3-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

These compounds share a similar triazole core structure but differ in the substituents attached to the triazole ring. The unique substituents in this compound contribute to its distinct chemical and biological properties .

Properties

CAS No.

539811-22-8

Molecular Formula

C15H12Cl2N4S

Molecular Weight

351.3 g/mol

IUPAC Name

3-[(3,4-dichloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12Cl2N4S/c16-12-7-6-10(8-13(12)17)18-9-14-19-20-15(22)21(14)11-4-2-1-3-5-11/h1-8,18H,9H2,(H,20,22)

InChI Key

XSPFUUGBCGSSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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